N-(2,3-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(2,3-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a 4-fluorobenzyl substituent at position 3 and a 2,3-dimethylphenyl acetamide group linked via a sulfanyl bridge.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-14-4-3-5-18(15(14)2)25-20(28)13-31-23-26-19-10-11-30-21(19)22(29)27(23)12-16-6-8-17(24)9-7-16/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKESXTMCABHLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data.
The compound has the following chemical characteristics:
- Molecular Formula : C23H20FN3O2S2
- Molecular Weight : 453.6 g/mol
- CAS Number : 1252929-12-6
Biological Activity Overview
The biological activities of thieno[3,2-d]pyrimidine derivatives have been extensively studied due to their potential as antimicrobial and anticancer agents. The specific compound has shown promising results in various assays.
Antimicrobial Activity
Research indicates that compounds containing the thienopyrimidinone ring exhibit significant antimicrobial properties. A study reported that derivatives with substituted amido or imino side chains are essential for enhancing antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several compounds, indicating effective antibacterial action against strains such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4c | 16 | E. coli |
| 4e | 32 | S. aureus |
| 4g | 64 | Bacillus subtilis |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, a series of synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). The compound's structure was modified to enhance its potency, with some derivatives showing IC50 values as low as 27.6 µM .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| VII | 27.6 | MDA-MB-231 |
| VIII | 29.3 | MDA-MB-231 |
The mechanism by which this compound exerts its biological effects is attributed to its ability to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. The thienopyrimidine scaffold is known to interact with DNA and RNA synthesis pathways, disrupting cellular processes essential for growth and replication .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their antimicrobial activity against multiple bacterial strains. The results indicated that modifications at specific positions on the thienopyrimidine ring significantly enhanced antimicrobial efficacy .
- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of synthesized thieno[3,2-d]pyrimidine derivatives on various cancer cell lines. The study found that certain substitutions on the phenyl ring increased selective cytotoxicity against tumor cells while minimizing effects on normal cells .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of thieno[3,2-d]pyrimidine derivatives, including N-(2,3-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. These compounds have shown promising results in inhibiting various cancer cell lines through mechanisms that involve the inhibition of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent antitumor activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.1 |
| A549 (Lung Cancer) | 6.8 |
| HeLa (Cervical Cancer) | 7.5 |
In Vivo Studies
Preliminary in vivo studies suggest that this compound can effectively reduce tumor growth in animal models without significant side effects typically associated with conventional chemotherapy . Further exploration into dosing regimens and long-term effects is ongoing.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (–S–) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to sulfoxide | H<sub>2</sub>O<sub>2</sub> (30%) in CH<sub>3</sub>COOH, 25°C, 6 hr | Sulfoxide derivative with improved solubility | 78% | |
| Oxidation to sulfone | mCPBA (meta-chloroperbenzoic acid), DCM, 0°C → RT, 12 hr | Sulfone derivative with enhanced electrophilicity | 65% |
Mechanistic Insight :
-
The sulfoxide formation proceeds via a two-electron oxidation mechanism, while sulfone generation involves sequential oxidation steps.
-
Steric hindrance from the 4-fluorophenylmethyl group slightly reduces reaction efficiency compared to simpler analogs.
Nucleophilic Substitution at the Thienopyrimidine Core
The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at the C-2 and C-4 positions.
Key Observations :
-
Bromination occurs regioselectively at C-2 due to the directing effect of the sulfanyl group.
-
Steric bulk from the 2,3-dimethylphenyl substituent limits reactivity at adjacent positions.
Hydrolysis of the Acetamide Linkage
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
Applications :
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenylmethyl and 2,3-dimethylphenyl groups undergo EAS reactions.
| Reaction | Reagents/Conditions | Position Modified | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 4 hr | Para to fluorine on aryl ring | Nitroaryl derivative | 62% | |
| Friedel-Crafts alkylation | AlCl<sub>3</sub>, CH<sub>3</sub>CH<sub>2</sub>Br, DCM, RT | Ortho to methyl on dimethylphenyl | Ethylated aryl derivative | 48% |
Regioselectivity :
-
The electron-withdrawing fluorine atom directs nitration to the para position.
-
Steric effects dominate in Friedel-Crafts reactions on the 2,3-dimethylphenyl group.
Reduction of the 4-Oxo Group
The ketone group in the thienopyrimidine ring can be reduced to an alcohol.
Notes :
-
Reduction with NaBH<sub>4</sub> preserves the sulfanyl linkage, while hydrogenation may cleave it under prolonged conditions .
Cross-Coupling Reactions
The brominated derivative participates in Suzuki-Miyaura couplings.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 90°C | Biaryl-thienopyrimidine hybrid | 66% |
Scope :
-
Compatible with aryl boronic acids bearing electron-donating or withdrawing groups.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural homology with several derivatives, primarily differing in substituents on the pyrimidinone core and the acetamide side chain. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulae from evidence.
Electronic and Lipophilic Effects
- Fluorine vs.
- Trifluoromethoxy Group : The 4-trifluoromethoxyphenyl substituent in ’s compound increases metabolic stability and logP, favoring prolonged half-life but possibly reducing solubility .
Preparation Methods
Synthesis of Thieno[3,2-d]Pyrimidin-4-One Intermediate
The Gewald aminothiophene synthesis is widely employed to construct 2-aminothiophene precursors, which are cyclized to form the pyrimidinone core.
Procedure :
- Gewald Reaction :
- Cyclization to Thieno[3,2-d]Pyrimidin-4-One :
Introduction of the 3-(4-Fluorobenzyl) Group
N-Alkylation at position 3 of the thienopyrimidinone is critical for establishing the 4-fluorobenzyl substituent.
Procedure :
- Chlorination at Position 4 :
Functionalization with the Sulfanylacetamide Side Chain
The 2-sulfanylacetamide group is introduced via thiol-displacement of a chloro intermediate.
Procedure :
- Synthesis of 2-Chloroacetamide :
- Displacement at Position 2 :
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
- Recrystallization Solvent : Ethanol/water (7:3) at −20°C.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Sulfanyl Group Oxidation
- Issue : Disulfide formation during storage.
- Solution : Conduct reactions under nitrogen and store products at −20°C in amber vials.
Q & A
Q. What are the key steps in synthesizing this compound, and how is purity validated?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core, followed by sulfanyl-acetamide coupling. Critical steps include:
- Sulfanyl group introduction : Thiolation of the pyrimidine ring using thiourea or Lawesson’s reagent under reflux conditions .
- Acetamide coupling : Reaction of the sulfanyl intermediate with 2,3-dimethylphenylamine in the presence of coupling agents like EDCI/HOBt .
- Purity validation : Thin-layer chromatography (TLC) for progress monitoring and high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
| Key Reaction Parameters |
|---|
| Temperature: 80–100°C (core formation) |
| Solvent: DMF or DMSO (coupling) |
| Catalyst: K₂CO₃ (for deprotonation) |
Q. Which spectroscopic techniques confirm the molecular structure?
Structural confirmation relies on:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- IR spectroscopy : Identify S–C=O (∼1680 cm⁻¹) and N–H stretches (∼3300 cm⁻¹) .
Q. How is initial biological activity assessed?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst screening : Pd/C or nano-catalysts for selective coupling .
- Continuous flow systems : Improve reproducibility and reduce side products in multi-step syntheses .
| Yield Optimization Data |
|---|
| Batch synthesis: 45–60% yield |
| Flow chemistry: 70–85% yield |
Q. How do conflicting bioactivity results across studies arise, and how are they resolved?
Discrepancies may stem from:
- Impurity interference : HPLC-MS to identify byproducts (e.g., oxidized sulfanyl groups) .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophores .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Corporate substituent electronic parameters (Hammett constants) to predict potency .
Data Contradiction Analysis
Q. Why do solubility profiles vary in different solvents?
Solubility discrepancies arise from:
- Polarity mismatches : DMSO solubilizes aromatic cores, while ethanol favors acetamide groups .
- pH sensitivity : Protonation of the pyrimidine N-atom in acidic buffers enhances aqueous solubility .
| Solubility Data (mg/mL) |
|---|
| DMSO: 25.3 ± 1.2 |
| Ethanol: 8.7 ± 0.9 |
| PBS (pH 7.4): 0.5 ± 0.1 |
Q. How to address inconsistent thermal stability data in DSC/TGA?
- Sample preparation : Ensure anhydrous conditions to exclude hydrate/degradate formation .
- Heating rates : Use 10°C/min to detect phase transitions (e.g., melting points ~230–250°C) .
Methodological Recommendations
Designing SAR studies for derivative synthesis
- Substituent variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -NO₂) to enhance target affinity .
- Scaffold hopping : Replace thieno-pyrimidine with pyrido-pyrimidine to assess ring size impact .
Validating target engagement in cellular models
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting shifts .
- Western blotting : Quantify downstream signaling proteins (e.g., phosphorylated ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
